methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Description
Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and an acetoxy methyl ester substituent. This scaffold is structurally analogous to derivatives reported in recent studies, which exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-7(12)4-11-5-10-6-2-3-15-8(6)9(11)13/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDVYILYCUXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to afford the desired thienopyrimidine-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thienopyrimidine derivatives.
Medicine: Its derivatives are being explored for their potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate with analogous compounds in terms of structural features, synthetic routes, and biological activities.
Structural Analogues and Derivatives
Table 1: Key Structural Comparisons
Biological Activity
Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique thieno-pyrimidine structure. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections will detail its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C9H8N2O3S
- Molecular Weight : Approximately 224.24 g/mol
- Structural Features : The compound features a thieno-pyrimidine core which is essential for its biological activity.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that compounds with a thieno-pyrimidine structure exhibit significant activity against various bacterial strains. For instance, research has shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The thieno-pyrimidine core is also linked to anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
Research has highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain. In silico studies have suggested that this compound binds effectively to the active site of AChE, leading to significant enzyme inhibition.
Study 1: Antimicrobial Evaluation
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 12 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 25 µM against breast cancer cells (MCF-7). This study suggests that further development could lead to effective anticancer therapies.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes:
- Cyclization Reactions : Starting from appropriate thioketones and amidines under acidic conditions.
- Condensation Reactions : Utilizing acetic anhydride to facilitate the formation of the ester linkage.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(benzo[d]thiazole-2-yl)phenol | Coumarin-thiazole hybrid | AChE inhibitor |
| Methyl 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin | Fluorinated derivative | Antimicrobial |
| Methyl 2-(5-oxo-3,4-di-pirydyl)acetate | Pyridine derivative | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
